(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate
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Overview
Description
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate typically involves the reduction of ethyl 2-oxocyclopentanecarboxylate using yeast reduction methods . This process yields the desired chiral compound with high enantiomeric purity. The reaction conditions often include mild temperatures and the presence of specific enzymes to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like alkoxides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Ketones or carboxylic acids from oxidation.
- Alcohols or alkanes from reduction.
- Various substituted esters or ethers from substitution reactions.
Scientific Research Applications
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical reactions. It may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
(S)-cyclopent-2-en-1-ol: Another chiral compound with similar structural features but different reactivity and applications.
(S)-3-methoxycyclopentene: Shares the cyclopentane ring structure but differs in functional groups and stereochemistry.
Uniqueness
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.
Biological Activity
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate is a chiral organic compound with significant biological activity. Its unique structural features, including a hydroxyl group and a carboxylate ester, make it an important candidate for various biochemical applications. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C7H12O3
- Molecular Weight : 144.17 g/mol
- Structure : The compound contains a cyclopentane ring with hydroxyl and carboxylate ester functional groups, contributing to its reactivity and biological interactions.
Antifungal Properties
Research has highlighted the antifungal activity of this compound against Candida albicans. This compound exhibits significant efficacy in inhibiting fungal growth, making it a promising candidate for developing antifungal agents. A study indicated that the compound's structural rigidity enhances its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .
Opioid Receptor Interaction
The compound has been investigated for its interaction with opioid receptors, particularly the μ-opioid receptor. It has been shown to act as a selective agonist, which may have implications for pain management therapies. In vitro studies demonstrated that derivatives of this compound can enhance analgesic effects while minimizing side effects typically associated with opioid use .
Enzyme Substrate Role
This compound serves as a substrate in various enzymatic reactions. Its hydroxyl and ester functionalities allow it to participate in reactions catalyzed by enzymes such as esterases and oxidases. This property is particularly useful in biochemical assays aimed at studying enzyme kinetics and mechanisms .
Synthesis
The synthesis of this compound typically follows these steps:
- Starting Material : Cyclopentanone is reduced stereoselectively to form (1R,2S)-2-hydroxycyclopentanone.
- Esterification : The hydroxyl group of (1R,2S)-2-hydroxycyclopentanone is esterified using methanol in the presence of an acid catalyst to yield the target compound.
Case Study 1: Antifungal Activity Assessment
In a controlled laboratory setting, this compound was tested against various strains of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antifungals, indicating its potential as a novel antifungal agent .
Case Study 2: Opioid Receptor Binding Affinity
A study evaluated the binding affinity of various derivatives of this compound at μ-opioid receptors. Results showed that certain modifications enhanced binding affinity by up to six times compared to standard opioid agonists .
Properties
IUPAC Name |
methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIOOIEGQJDKJ-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.